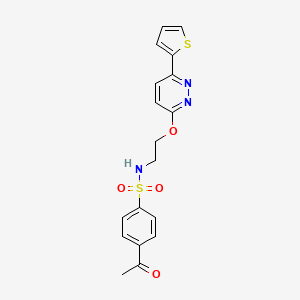![molecular formula C15H16N2O4S2 B2833768 N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 100515-25-1](/img/structure/B2833768.png)
N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a chemical compound with the CAS Number: 100515-25-1 and Linear Formula: C15H16N2O4S2 . It has a molecular weight of 352.44 . The IUPAC name for this compound is (E)-4-methyl-N’-(4-(methylsulfonyl)benzylidene)benzenesulfonohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O4S2/c1-12-3-7-15(8-4-12)23(20,21)17-16-11-13-5-9-14(10-6-13)22(2,18)19/h3-11,17H,1-2H3/b16-11+ . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide three-dimensional structure or tautomeric information.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C .Scientific Research Applications
Environmental and Health Impact Studies
Methylsulfonyl Metabolites and Environmental Contaminants
Studies have examined the presence and effects of methylsulfonyl metabolites, derived from environmental contaminants such as polychlorinated biphenyls (PCBs) and DDE (a DDT metabolite), in human tissues (Chu et al., 2003; Linderholm et al., 2007). These studies indicate the bioaccumulation and potential health impacts of such compounds, suggesting a research application in assessing environmental exposure and toxicology.
Occupational Exposure and Safety
Research on occupational exposure to chemicals with methanesulfonyl groups or related structures has been conducted to understand their health implications. For instance, studies have looked into the safety and efficacy of chemicals like methanesulfonyl fluoride (MSF) for treating conditions such as senile dementia, highlighting its role as a CNS-selective acetylcholinesterase inhibitor (Moss et al., 1999). Additionally, the examination of the metabolic pathways and effects of such compounds provides insight into their pharmacodynamics and potential therapeutic applications (Blom et al., 1989).
Therapeutic Research
Pharmacokinetics and Drug Development
The pharmacokinetics and drug development research often involve studying compounds with sulfonamide or methanesulfonyl moieties to understand their metabolism, efficacy, and safety profile in treating various diseases. For example, the study of metahexamide, a sulfonylurea derivative, in diabetic patients provides insights into the drug's hypoglycemic effect and its metabolic pathways (Pollen et al., 1960). Such research underscores the potential of sulfonamide derivatives in therapeutic applications, including their role in diabetes management.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-methyl-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-12-3-7-15(8-4-12)23(20,21)17-16-11-13-5-9-14(10-6-13)22(2,18)19/h3-11,17H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMBNYWUQYVVIG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)
![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)



![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)

![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)
![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)
![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)
